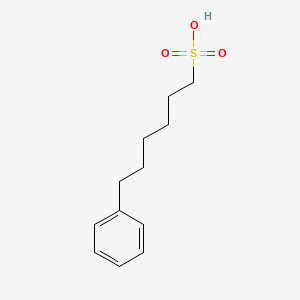
Benzenehexanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenehexanesulfonic acid is an organic compound characterized by a benzene ring substituted with a hexanesulfonic acid group. This compound is notable for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenehexanesulfonic acid can be synthesized through the sulfonation of benzene using sulfur trioxide and fuming sulfuric acid. The reaction involves heating benzene under reflux with concentrated sulfuric acid or warming it with fuming sulfuric acid . The electrophilic substitution reaction produces benzenesulfonic acid, which can then be further modified to introduce the hexanesulfonic acid group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation processes using sulfur trioxide and fuming sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzenehexanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Sulfur trioxide and fuming sulfuric acid are commonly used for sulfonation reactions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives and substituted benzene compounds .
Scientific Research Applications
Benzenehexanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenehexanesulfonic acid involves its interaction with molecular targets through electrophilic substitution reactions. The sulfonic acid group acts as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of stable complexes and the modification of molecular structures .
Comparison with Similar Compounds
Benzenesulfonic Acid: A simpler analog with a single sulfonic acid group.
Toluene-4-sulfonic Acid: Contains a methyl group in addition to the sulfonic acid group.
Naphthalene-2-sulfonic Acid: Features a naphthalene ring instead of a benzene ring.
Uniqueness: Benzenehexanesulfonic acid is unique due to the presence of the hexanesulfonic acid group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it particularly useful in specialized applications where specific reactivity is required .
Properties
CAS No. |
62607-66-3 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
6-phenylhexane-1-sulfonic acid |
InChI |
InChI=1S/C12H18O3S/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,13,14,15) |
InChI Key |
KSYDMUHAXTYBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















